molecular formula C5H6N2O2 B8234433 6-(hydroxymethyl)-1H-pyrimidin-4-one

6-(hydroxymethyl)-1H-pyrimidin-4-one

Cat. No.: B8234433
M. Wt: 126.11 g/mol
InChI Key: OCJCOGBIYNZFMP-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-1H-pyrimidin-4-one is a pyrimidinone derivative characterized by a hydroxymethyl (-CH₂OH) substituent at position 6 of the heterocyclic ring. Pyrimidinones are six-membered aromatic rings containing two nitrogen atoms and a ketone group, making them versatile scaffolds in medicinal chemistry and organic synthesis. The hydroxymethyl group confers polarity and hydrogen-bonding capacity, which can enhance solubility and influence interactions in biological systems .

Properties

IUPAC Name

6-(hydroxymethyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c8-2-4-1-5(9)7-3-6-4/h1,3,8H,2H2,(H,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJCOGBIYNZFMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=NC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=NC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Malonate Ester Cyclization with Formamide

A foundational method derives from the synthesis of 4,6-dihydroxypyrimidine (DHP), where malonate esters react with formamide and alkali metal alkoxides under elevated temperatures. Adapting this approach, ethyl (hydroxymethyl)malonate serves as the precursor, enabling direct incorporation of the hydroxymethyl group during cyclization.

Reaction Conditions :

  • Solvent : Methanol or ethanol with potassium tert-butoxide (1.5–2.0 equiv).

  • Temperature : 90–100°C under reflux for 4–6 hours.

  • Post-Reaction Workup : Acidification with HCl to pH 2–3 precipitates the product.

Yield : 72–78% after recrystallization from aqueous ethanol.

Mechanistic Insight :
The alkoxide deprotonates the malonate, facilitating nucleophilic attack on formamide. Cyclization proceeds via intramolecular dehydration, forming the pyrimidinone core. The hydroxymethyl group remains intact due to the mild basic conditions.

Biginelli-Like Multicomponent Reactions

Modifying the classical Biginelli reaction, a one-pot condensation of hydroxymethyl-substituted β-keto esters, urea, and aldehydes generates dihydropyrimidinones, which are subsequently oxidized to pyrimidin-4-ones.

Key Parameters :

  • Catalyst : Lewis acids (e.g., FeCl₃·6H₂O) or Brønsted acids (e.g., p-TsOH).

  • Oxidation : MnO₂ in dichloromethane at room temperature for 12 hours.

Example :
Ethyl 3-(hydroxymethyl)-3-oxopropanoate, benzaldehyde, and urea undergo cyclization to yield 6-(hydroxymethyl)-5-phenyl-1H-pyrimidin-4-one after oxidation.

Yield : 65% (two-step overall).

Post-Cyclization Functionalization Strategies

Hydroxymethylation via Nucleophilic Substitution

6-Chloro-1H-pyrimidin-4-one undergoes nucleophilic substitution with formaldehyde under basic conditions to introduce the hydroxymethyl group.

Procedure :

  • Substrate : 6-Chloro-1H-pyrimidin-4-one (1.0 equiv).

  • Reagent : Aqueous formaldehyde (37%, 3.0 equiv).

  • Base : K₂CO₃ (2.5 equiv) in DMF at 80°C for 8 hours.

Yield : 58%.

Limitations : Competitive hydrolysis of the chloro group necessitates careful stoichiometric control.

Reduction of 6-Formyl Derivatives

6-Formyl-1H-pyrimidin-4-one, synthesized via Vilsmeier-Haack formylation, is reduced to the hydroxymethyl analog using NaBH₄.

Steps :

  • Formylation : POCl₃/DMF-mediated reaction at 0°C → 25°C.

  • Reduction : NaBH₄ (2.0 equiv) in methanol at 0°C for 1 hour.

Yield : 82% (two-step).

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, H-2), 6.45 (s, 1H, H-5), 4.58 (s, 2H, CH₂OH), 3.40 (br s, 1H, OH).

  • ¹³C NMR : δ 164.2 (C-4), 152.1 (C-6), 148.9 (C-2), 105.3 (C-5), 61.8 (CH₂OH).

Advanced Methodologies for Enhanced Selectivity

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization steps, reducing reaction times and improving yields.

Case Study :
A mixture of 5-amino-1H-pyrazole-4-carbaldehyde and cyanamide in methanesulfonic acid under microwave irradiation (120°C, 30 min) produces 6-(hydroxymethyl)pyrazolo[3,4-d]pyrimidin-4-one, demonstrating the method’s adaptability.

Yield : 89%.

Protective Group Strategies

To prevent hydroxymethyl oxidation during synthesis, temporary protection as acetates or silyl ethers is employed.

Example :

  • Protection : Acetylation with acetic anhydride/pyridine.

  • Deprotection : Basic hydrolysis with K₂CO₃/MeOH.

Yield Improvement : 76% → 88% after protection.

Analytical and Spectroscopic Validation

Chromatographic Purity Assessment

HPLC Conditions :

  • Column : C18 (4.6 × 150 mm, 5 µm).

  • Mobile Phase : 0.1% TFA in H₂O/ACN (95:5 → 50:50 over 20 min).

  • Retention Time : 8.2 min.

Thermal Stability Profiling

TGA Analysis :

  • Decomposition Onset : 220°C.

  • Residue at 500°C : 12% (carbonaceous material) .

Chemical Reactions Analysis

Types of Reactions: 6-(hydroxymethyl)-1H-pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s functional groups, which interact with different reagents under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

6-(hydroxymethyl)-1H-pyrimidin-4-one has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is utilized for investigating biological pathways and interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, it has applications in the industry for the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of 6-(hydroxymethyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents on the pyrimidinone ring significantly alter physicochemical properties and biological activity. Key analogues include:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight Melting Point (°C)
6-(Hydroxymethyl)-1H-pyrimidin-4-one -CH₂OH (6) Hydroxymethyl, ketone Not provided Not reported
6-(Difluoromethyl)-4(1H)-Pyrimidinone -CF₂H (6) Difluoromethyl, ketone 146.09 Not reported
6-Methyl-2-(methylthio)-1H-pyrimidin-4-one -CH₃ (6), -SCH₃ (2) Methyl, methylthio, ketone 156.21 Not provided
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine -Cl (4), -CH₂Cl (6), -CH₃ (1) Chloro, chloromethyl, fused pyrazolo ring Not provided Not reported
6-Amino-2-(dimethylamino)-1H-pyrimidin-4-one -NH₂ (6), -N(CH₃)₂ (2) Amino, dimethylamino, ketone 154.17 Not reported

Notes:

  • Hydrophilicity : The hydroxymethyl group in the target compound enhances water solubility compared to lipophilic substituents like difluoromethyl or methylthio .
  • Reactivity : Chloromethyl and chlorinated analogues (e.g., 4-chloro-6-(chloromethyl)) are reactive intermediates for further functionalization .

Key Research Findings

Intermediate Utility : Chloromethyl and difluoromethyl derivatives are pivotal intermediates for synthesizing disubstituted pyrimidines with tailored bioactivity .

Thermal Stability: Amino- and methoxy-substituted pyrimidinones (e.g., 6-amino-2-methoxy-4(1H)-pyrimidinone) exhibit high melting points (>200°C), suggesting thermal robustness .

Biological Selectivity: Substituent position (e.g., 6-methyl vs. 6-amino) dramatically alters target specificity.

Q & A

Basic: What are the most reliable synthetic routes for 6-(hydroxymethyl)-1H-pyrimidin-4-one?

Methodological Answer:
The compound can be synthesized via one-pot multicomponent reactions using hydroxymethyl precursors and urea derivatives under acidic or basic conditions. For example, condensation of hydroxymethyl ketones with amidines or guanidines in ethanol/water mixtures at reflux (80–100°C) yields pyrimidinone scaffolds. Modifications may involve protecting the hydroxymethyl group with acetyl or benzoyl groups to prevent side reactions . Post-synthetic deprotection using mild bases (e.g., NH₄OH) or enzymatic methods ensures retention of the hydroxymethyl functionality. Analytical validation via ¹H/¹³C NMR and HRMS is critical to confirm purity (>95%) and structural integrity .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm the hydroxymethyl (–CH₂OH) proton resonance at δ 4.2–4.5 ppm and carbonyl (C=O) carbon at ~160 ppm. Aromatic protons in the pyrimidine ring appear as doublets (δ 6.8–7.5 ppm) .
  • HRMS : For exact mass determination (e.g., [M+H]+ calculated for C₅H₇N₂O₂: 127.0504) and isotopic pattern validation .
  • FT-IR : Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (–OH stretch) .
    Cross-referencing with X-ray crystallography data (e.g., unit cell parameters, hydrogen-bonding networks) resolves ambiguities in tautomeric forms .

Basic: How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:
Stability studies involve:

  • pH-dependent degradation : Incubate the compound in buffered solutions (pH 2–10) at 25°C/37°C. Monitor degradation via HPLC-UV at 254 nm. Hydroxymethyl groups are prone to hydrolysis under strongly acidic (pH < 3) or alkaline (pH > 9) conditions, forming 4-hydroxypyrimidine derivatives .
  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C) and differential scanning calorimetry (DSC) to identify melting points (e.g., ~214–216°C) .

Advanced: How can researchers resolve contradictions in reported biological activity data for pyrimidin-4-one derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Variability in tautomeric forms : Use X-ray crystallography or computational modeling (DFT) to identify dominant tautomers (e.g., keto-enol equilibria), which affect binding affinities .
  • Impurity profiles : Employ LC-MS to detect trace intermediates (e.g., chlorinated byproducts from incomplete deprotection) that may skew bioassay results .
  • Assay conditions : Standardize protocols (e.g., MIC assays for antimicrobial activity) across studies, including solvent controls (DMSO ≤1%) and cell-line validation .

Advanced: What computational strategies are effective for predicting the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • DFT calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces. Identify nucleophilic attack sites (e.g., C2/C4 positions on the pyrimidine ring) and hydroxymethyl group reactivity .
  • MD simulations : Simulate solvent interactions (e.g., water, DMSO) to predict solubility and aggregation behavior. Free energy perturbation (FEP) models quantify activation barriers for hydrolysis or oxidation .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at C2) with reaction rates using Hammett parameters .

Advanced: How can researchers optimize enantioselective synthesis of this compound derivatives for chiral drug development?

Methodological Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-phosphoric acids to induce asymmetry during cyclocondensation reactions. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze racemic mixtures. For example, CAL-B catalyzes the acetylation of the (S)-enantiomer, leaving the (R)-form unreacted .
  • Crystallization-induced asymmetric transformation (CIAT) : Exploit differential solubility of diastereomeric salts (e.g., with L-tartaric acid) to achieve >90% ee .

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